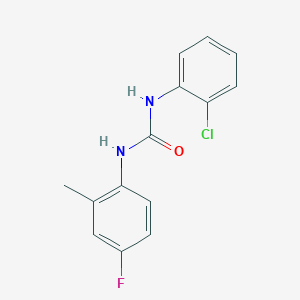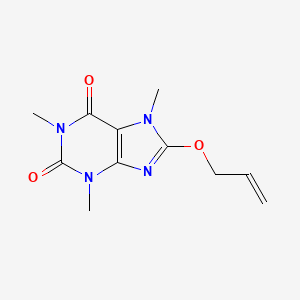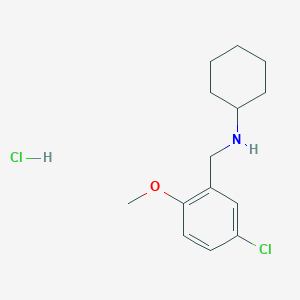
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFMU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes. This compound has also been shown to inhibit the activation of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a role in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of research. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea. One area of research is the development of more potent derivatives of this compound for use as anticancer agents. Another area of research is the investigation of the potential use of this compound as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on this compound may lead to the development of more potent derivatives for use as anticancer agents and the investigation of its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases.
Métodos De Síntesis
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea can be synthesized through various methods, including the reaction of 2-chlorobenzenamine with 4-fluoro-2-methylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea in the presence of a catalyst such as potassium carbonate to yield this compound. Other methods of synthesis include the reaction of 2-chlorobenzenamine with 4-fluoro-2-methylphenyl isocyanate in the presence of a solvent such as dimethylformamide and a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as an antibacterial agent, as it has been shown to have activity against various bacterial strains.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(4-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-8-10(16)6-7-12(9)17-14(19)18-13-5-3-2-4-11(13)15/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZZHQYTIKKFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)


![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)